![molecular formula C20H23Cl2N3O2S B2987208 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride CAS No. 1052537-56-0](/img/structure/B2987208.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O2S and its molecular weight is 440.38. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride derivatives are studied for their application as corrosion inhibitors. For instance, benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effect against steel in a 1 M HCl solution, showing high inhibition efficiencies and the ability to be adsorbed onto surfaces by both physical and chemical means (Hu et al., 2016).
Antimicrobial and Antifungal Activities Compounds related to the specified chemical structure have been explored for antimicrobial and antifungal applications. Derivatives like 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have shown to possess moderate to excellent activity against selected bacterial and fungal strains, indicating their potential in antimicrobial treatment (B'Bhatt & Sharma, 2017).
Synthesis of Structurally Diverse Libraries The compound's derivatives are used as starting materials for generating structurally diverse libraries through alkylation and ring closure reactions. These synthetic routes have led to the creation of various compounds with potential biological activities, emphasizing the versatility of the benzothiazole and its derivatives in drug development and materials science (Roman, 2013).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)12-7-13-24(18(25)14-26-15-8-4-3-5-9-15)20-22-19-16(21)10-6-11-17(19)27-20;/h3-6,8-11H,7,12-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVKPDDOWRCNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride |
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